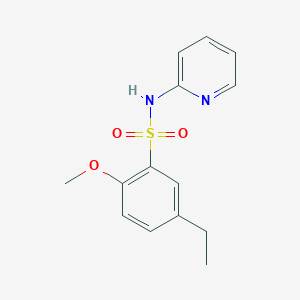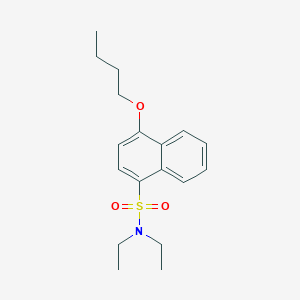
N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trimethylbenzenesulfonamide, also known as TMB-8, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the intracellular calcium release channel, which plays a critical role in various cellular functions. In
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trimethylbenzenesulfonamide inhibits the intracellular calcium release channel by binding to a specific site on the channel protein. This prevents the release of calcium from intracellular stores, which is necessary for various cellular processes. N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trimethylbenzenesulfonamide is a reversible inhibitor, meaning that its effects can be reversed by removing the compound from the system.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trimethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It can inhibit muscle contraction, neurotransmitter release, and cell signaling by blocking intracellular calcium release. N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trimethylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in certain types of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trimethylbenzenesulfonamide is a potent and specific inhibitor of intracellular calcium release channels, making it a valuable tool for studying the role of calcium release in various cellular processes. However, N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trimethylbenzenesulfonamide can also have off-target effects on other cellular processes, making it important to use appropriate controls in experiments. N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trimethylbenzenesulfonamide is also sensitive to pH and temperature, which can affect its potency and specificity.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trimethylbenzenesulfonamide. One area of interest is the development of more potent and specific inhibitors of intracellular calcium release channels. Another area of interest is the use of N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trimethylbenzenesulfonamide in the treatment of diseases that involve dysregulation of intracellular calcium release, such as muscular dystrophy and Alzheimer's disease. Finally, N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trimethylbenzenesulfonamide could be used to study the role of calcium release channels in the development and progression of cancer.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trimethylbenzenesulfonamide can be synthesized by reacting 2,3,4-trimethylbenzenesulfonyl chloride with N-(1,3-benzodioxol-5-ylmethyl)amine in the presence of a base such as triethylamine. The reaction yields N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trimethylbenzenesulfonamide as a white crystalline powder with a melting point of 149-151°C.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trimethylbenzenesulfonamide has been widely used in scientific research to study the role of intracellular calcium release channels in various cellular processes. It has been used to investigate the mechanism of action of various drugs and toxins that affect intracellular calcium release. N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trimethylbenzenesulfonamide has also been used to study the role of calcium release channels in muscle contraction, neurotransmitter release, and cell signaling.
Propiedades
Fórmula molecular |
C17H19NO4S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2,3,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H19NO4S/c1-11-4-7-17(13(3)12(11)2)23(19,20)18-9-14-5-6-15-16(8-14)22-10-21-15/h4-8,18H,9-10H2,1-3H3 |
Clave InChI |
VZCQAWPNPAWVNY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C)C |
SMILES canónico |
CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275363.png)

![1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275370.png)

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275375.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275380.png)
![1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275381.png)
![4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine](/img/structure/B275384.png)
![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)


![2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275399.png)

![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)